1-(Quinolin-8-yl)ethanamine dihydrochloride
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Overview
Description
1-(Quinolin-8-yl)ethanamine dihydrochloride is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-(Quinolin-8-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with quinoline and ethanamine as the primary starting materials.
Reaction Conditions: The reaction involves the condensation of quinoline with ethanamine under acidic conditions to form 1-(Quinolin-8-yl)ethanamine.
Formation of Dihydrochloride Salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt of the compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Quinolin-8-yl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(Quinolin-8-yl)ethanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential as an antimicrobial and antimalarial agent.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Quinolin-8-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-(Quinolin-8-yl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
2-(Quinolin-8-yl)ethanamine dihydrochloride: Similar in structure but with different substitution patterns, leading to variations in biological activity.
8-Hydroxyquinoline: Known for its broad-ranging biological activities, including antimicrobial and anticancer properties.
Quinolinyl-pyrazoles: These compounds exhibit significant pharmacological activities, including PDE10A inhibitory activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-quinolin-8-ylethanamine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10;;/h2-8H,12H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLJWJINASQQAJZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=C1N=CC=C2)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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